![molecular formula C11H7FO2S B1454712 3-Fluoro-4-(thiophen-2-YL)benzoic acid CAS No. 1249382-72-6](/img/structure/B1454712.png)
3-Fluoro-4-(thiophen-2-YL)benzoic acid
Overview
Description
“3-Fluoro-4-(thiophen-2-YL)benzoic acid” is a chemical compound with the molecular formula C11H7FO2S. It has a molecular weight of 222.24 g/mol .
Molecular Structure Analysis
The molecular structure of “3-Fluoro-4-(thiophen-2-YL)benzoic acid” can be represented by the SMILES string OC(=O)c1ccc(cc1)-c2cccs2
. This indicates that the compound contains a carboxylic acid group attached to a benzene ring, which is further connected to a thiophene ring.
Physical And Chemical Properties Analysis
“3-Fluoro-4-(thiophen-2-YL)benzoic acid” is a solid compound . The melting point of a similar compound, “4-(Thiophen-2-yl)benzoic acid”, is reported to be between 238-243 °C .
Scientific Research Applications
Electrochromic Devices
Thiophene derivatives are known to be used in conjugated copolymers for high-contrast electrochromic devices . These devices change color when a voltage is applied, which can be useful in smart windows, displays, and mirrors.
Fluorescent Labeling
Similar compounds have been used as fluorescent labeling reagents for fatty acids , which could imply that 3-Fluoro-4-(thiophen-2-YL)benzoic acid might serve a similar purpose in biochemical research or diagnostics.
Anticancer Agents
Thiophene derivatives are used as raw materials in the synthesis of anticancer agents . This suggests a potential application in pharmaceutical research for drug development.
Anti-Atherosclerotic Agents
Some thiophene compounds are involved in the synthesis of agents used to treat atherosclerosis , indicating a possible role in cardiovascular drug research.
Metal Complexing Agents
Thiophenes act as metal complexing agents , which could mean that 3-Fluoro-4-(thiophen-2-YL)benzoic acid may be useful in chemical synthesis or material science for creating metal complexes.
Insecticide Development
They also find use in the development of insecticides , suggesting an application in agricultural chemistry.
properties
IUPAC Name |
3-fluoro-4-thiophen-2-ylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2S/c12-9-6-7(11(13)14)3-4-8(9)10-2-1-5-15-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOSBEIJFXMWTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=C(C=C2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681410 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-(thiophen-2-YL)benzoic acid | |
CAS RN |
1249382-72-6 | |
Record name | 3-Fluoro-4-(thiophen-2-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.